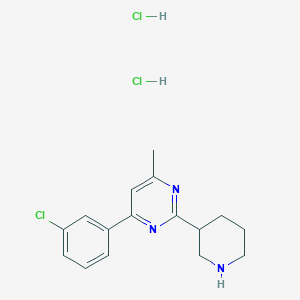

![molecular formula C20H21N3O B2488235 7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one CAS No. 909370-82-7](/img/structure/B2488235.png)

7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one” is a complex organic compound . It is synthesized via reactions of 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one with aromatic aldehydes .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one with various aromatic aldehydes . The aromatic aldehydes used in the reaction include 2- and 4-hydroxy-, 2-hydroxy-3-methoxy-, 4-dimethylamino-, 4-methoxy-, 2,4- and 3,4-dimethoxy-, 3,4-methylenedioxy-, 4-bromo-, 4-fluoro-, 4-chloro-, 2-nitro- and 3-nitrobenzaldehydes, furfural, and 2-thiophenecarbaldehyde .Molecular Structure Analysis

The molecular structure of this compound is complex, and it is derived from the reaction of 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one with aromatic aldehydes . The exact molecular structure would require further analysis using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the reaction of 3-(2-amino-3-pyridyl)amino-5,5-dimethylcyclohex-2-en-1-one with various aromatic aldehydes . The exact mechanisms of these reactions would require further study.Aplicaciones Científicas De Investigación

Antibacterial and Antifungal Properties

The compound’s chemical structure suggests potential antimicrobial activity. Researchers have explored its effectiveness against bacteria and fungi. Preliminary studies indicate that it may inhibit the growth of certain pathogens, making it a candidate for novel antimicrobial agents .

Neuropharmacology and GABA Receptors

Given its benzodiazepine-like structure, this compound may interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system. Investigating its binding affinity and potential anxiolytic or sedative effects could be valuable for drug development .

Anticancer Properties

Compounds with fused ring systems often exhibit interesting biological activities. Researchers have explored the potential of this benzodiazepine derivative as an anticancer agent. Investigating its effects on cancer cell lines and understanding its mechanism of action are crucial areas of study .

Anti-inflammatory Effects

Inflammation plays a role in various diseases. This compound’s unique structure may modulate inflammatory pathways. Researchers could investigate its impact on cytokines, enzymes, and cellular signaling pathways associated with inflammation .

Antioxidant Activity

The phenyl group and the fused ring system suggest potential antioxidant properties. Studying its ability to scavenge free radicals and protect cells from oxidative damage could provide insights into its therapeutic potential .

Drug Delivery Systems

Researchers have explored incorporating this compound into drug delivery systems. Its lipophilic nature and potential biological activities make it an interesting candidate for targeted drug delivery to specific tissues or organs .

Propiedades

IUPAC Name |

9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-pyrido[3,2-b][1,4]benzodiazepin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-20(2)11-15-17(16(24)12-20)18(13-7-4-3-5-8-13)23-19-14(22-15)9-6-10-21-19/h3-10,18,22H,11-12H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOPFPRELHEPBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(NC3=C(N2)C=CC=N3)C4=CC=CC=C4)C(=O)C1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,7-Dimethyl-10-phenyl-5,6,7,8,10,11-hexahydro-9H-pyrido[3,2-b][1,4]benzodiazepin-9-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2488153.png)

![1-(1-(3,4-Difluorobenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2488157.png)

![N-[(2-chlorophenyl)methyl]-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2488159.png)

![N-Ethyl-N-[2-[4-(2-nitrobenzoyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2488164.png)

![4-(N,N-diallylsulfamoyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2488166.png)

![N-[4-(2,2-Dimethylpropanoyl)phenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2488167.png)

![Tert-butyl 6,6-dimethyl-4,5-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B2488168.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2488169.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2488171.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2488174.png)